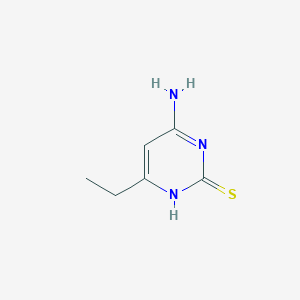![molecular formula C6H3BrClN3 B1382013 2-ブロモ-7-クロロ-[1,2,4]トリアゾロ[1,5-a]ピリジン CAS No. 1504581-11-6](/img/structure/B1382013.png)
2-ブロモ-7-クロロ-[1,2,4]トリアゾロ[1,5-a]ピリジン
説明
“2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of bicyclic N-heteroarenes known as [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for its versatile bioactivities, including antibacterial, antiviral, and anticancer activities .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) to generate compound C, which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines, including “2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine”, are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .科学的研究の応用
ヘテロ環式化合物の合成
この化合物は、医薬品化学において重要な役割を果たすヘテロ環式化合物の合成に使用されます。1,2,4-トリアゾロ[1,5-a]ピリジンなどの窒素含有ヘテロ環は、多くの天然物に見られ、生物活性を示します。 これらの化合物は、持続可能な手法で合成され、多くの場合、マイクロ波条件下での触媒フリー、添加剤フリー、環境に優しい方法が用いられます .
薬理学的可能性
トリアゾロ[1,5-a]ピリジンは、幅広い薬理学的活性を示します。 RORγtの逆アゴニスト、PHD-1、JAK1、JAK2の阻害剤として作用し、心血管疾患、2型糖尿病、および過増殖性疾患の治療に使用されます . トリアゾール環は、抗菌剤、抗真菌剤、抗がん剤、抗ウイルス剤など、多くの薬物クラスの中心的な成分です .
抗菌剤としての応用
トリアゾール部分は、その抗菌特性で知られています。イトラコナゾールやフルコナゾールなどの多くの抗真菌薬の構造の一部です。 生物系におけるさまざまな酵素や受容体と結合する能力は、多剤耐性病原菌に対抗する新しい抗菌剤の開発において、貴重な成分となっています .
生物活性調節
トリアゾロ[1,5-a]ピリジン構造を含む化合物は、生物活性の調節に関与しています。 例えば、脂質結合タンパク質(FABP)を標的とし、これは、脂質異常症、冠動脈性心疾患、糖尿病などの疾患に対する潜在的な治療標的として認識されています .
抗がん剤設計
トリアゾロ[1,5-a]ピリジン骨格は、抗がん剤の設計に広く用いられています。 分子ハイブリッド化戦略を用いることにより、研究者は、一連のトリアゾロ[1,5-a]ピリジンインドール誘導体を合成し、それらの抗がん剤としての可能性を評価しています .
材料科学
生体医薬品への応用に加えて、1,2,4-トリアゾロ[1,5-a]ピリジン化合物は、材料科学にも応用されています。 それらのユニークな構造特性は、この分野におけるさまざまな用途に適していますが、具体的な用途については、入手可能な文献では詳しく述べられていません .
将来の方向性
作用機序
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine backbone, like 2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyridine derivatives interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
Given the known targets of [1,2,4]triazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may affect pathways related to rorγt, phd-1, jak1, and jak2 .
Result of Action
Given the known targets of [1,2,4]triazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may have effects related to the inhibition of rorγt, phd-1, jak1, and jak2 .
生化学分析
Biochemical Properties
2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to act as an inhibitor for certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine can bind to DNA and RNA, affecting the transcription and translation processes .
Cellular Effects
The effects of 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Moreover, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function . In cancer cells, 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine has demonstrated the ability to induce apoptosis, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their conformation and activity . This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular processes. Additionally, 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine can interfere with the replication and repair of DNA, further impacting cell function and viability .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine in laboratory settings are critical for its effectiveness. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can alter its biological activity . Long-term studies have shown that 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine vary with dosage. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion to various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects. The localization and accumulation of this compound are crucial for its activity and function.
特性
IUPAC Name |
2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-9-5-3-4(8)1-2-11(5)10-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSBLAVOHHUKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1504581-11-6 | |
| Record name | 2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)


![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)




![5-Bromo-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B1381945.png)


![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)
